1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine
Description
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 3-methylpyrazol-5-amine core substituted with a 1,1-dioxidotetrahydrothiophene (sulfolane) ring at the N1 position. The sulfone group imparts distinct electronic and steric properties, enhancing polarity and metabolic stability compared to non-oxidized thienyl analogs.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-6-4-8(9)11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHOJHPUWJXETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378204 | |
| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27280-97-3 | |
| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thienyl Sulfone Formation Followed by Pyrazole Cyclization
This route prioritizes early-stage sulfone synthesis. Tetrahydrothiophene-3-carboxylic acid derivatives are oxidized to the sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid. The sulfone-bearing intermediate is then coupled with a β-keto ester, followed by cyclocondensation with methylhydrazine to form the pyrazole ring.
Key steps :
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Oxidation of tetrahydrothiophene-3-carboxylate to sulfone (yield: 85–92%)
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Hydrazine-mediated cyclization at 80–100°C in ethanol (yield: 70–78%)
Modular Fragment Coupling
This approach connects pre-formed pyrazole and sulfone fragments. 3-Methyl-1H-pyrazol-5-amine is alkylated with 3-bromotetrahydrothiophene sulfone under basic conditions (K₂CO₃ in DMF). The reaction requires careful temperature control (0–5°C) to minimize over-alkylation.
Key steps :
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Alkylation at 0°C (yield: 75–80%)
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Chromatographic purification using silica gel and ethyl acetate/hexane
Reaction Optimization and Critical Parameters
Oxidation Efficiency in Sulfone Synthesis
The choice of oxidizing agent significantly impacts yield and purity:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 50 | 85 | 92 |
| mCPBA | Dichloromethane | 25 | 92 | 98 |
| KMnO₄ | Water | 70 | 78 | 88 |
mCPBA in dichloromethane provides superior results but requires rigorous pH control to prevent ester hydrolysis.
Cyclization Conditions for Pyrazole Formation
Cyclocondensation of β-keto esters with hydrazines is highly solvent-dependent:
| Solvent | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Ethanol | 12 | 78 | <5% |
| Toluene | 24 | 65 | 12% |
| DMF | 6 | 82 | 8% |
Ethanol balances reaction rate and selectivity, though DMF accelerates the process at the cost of increased impurities.
Industrial-Scale Production Techniques
Continuous Flow Oxidation
A continuous flow reactor system oxidizes tetrahydrothiophene derivatives using 30% H₂O₂ at 50°C with a residence time of 15 minutes. This method achieves 89% conversion with 99% selectivity, reducing waste compared to batch processes.
Crystallization-Based Purification
The final compound is purified via anti-solvent crystallization. Dissolving the crude product in hot methanol (60°C) and adding water induces crystallization, yielding 95% pure material after two recrystallizations.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 58 | 62 | 72 |
| Purity (HPLC, %) | 98 | 97 | 99 |
| Scalability | Moderate | High | High |
| Cost (USD/kg) | 420 | 380 | 410 |
Route 2 offers the best balance of yield and cost, though Route 3 achieves higher purity for pharmaceutical applications.
Challenges and Mitigation Strategies
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Over-Oxidation of Thienyl Group : Strict stoichiometric control of oxidizing agents prevents sulfone degradation.
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Regioselectivity in Pyrazole Formation : Using methylhydrazine instead of hydrazine ensures preferential formation of the 3-methyl isomer.
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Residual Solvent Removal : Azeotropic distillation with toluene reduces ethanol content below ICH limits (500 ppm).
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the sulfone group can produce thiols or sulfides.
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, blocking their function and thereby exerting antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazol-5-amine derivatives are widely explored for their versatility in drug discovery. Below is a comparative analysis of the target compound with key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Profiles
Key Findings from Analog Studies :
Antioxidant and Anti-inflammatory Activity: Dihydropyrano[2,3-c]pyrazole derivatives () exhibit ROS/RNS scavenging and GSK-3β inhibition (IC₅₀: 2–10 µM) due to fused pyrazole-dihydropyridine scaffolds .
Kinase and Ion Channel Modulation: Pyrazole derivatives in show nanomolar IC₅₀ values against BET bromodomains (e.g., compound 30: IC₅₀ = 12 nM) . Thienyl-substituted analogs () demonstrate affinity for TRPC6 channels, suggesting the target compound’s sulfone group could influence ion channel selectivity .
Solubility and Bioavailability :
- Sulfone-containing compounds generally exhibit higher aqueous solubility than thioether analogs but may suffer from reduced membrane permeability.
- Fluorophenyl- and chlorophenyl-substituted analogs () balance lipophilicity and solubility, making them CNS-penetrant .
Biological Activity
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine, also known by its CAS number 27280-97-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 215.27 g/mol
- Purity : 95%
Research indicates that this compound exhibits its biological effects primarily through modulation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These channels play a critical role in neuronal excitability and have been implicated in various neurological disorders.
Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to evaluate the compound's efficacy in activating GIRK channels. The following table summarizes key findings from the SAR analysis:
| Compound | Structure | GIRK1/2 Activity (nM ± SEM) | GIRK1/4 Activity (nM ± SEM) |
|---|---|---|---|
| 12a | Inactive | Inactive | Inactive |
| 12b | >6000 | >50 | >8000 |
| 12c | 609 ± 169 | 20 ± 1 | Inactive |
| 12d | 782 ± 155 | 44 ± 3 | Inactive |
| 12e | Inactive | Inactive | Inactive |
| 12f | >4000 | >46 | Inactive |
| 12g | 723 ± 88 | 103 ± 4 | 2869 ± 282 |
This data shows that while some derivatives of the compound exhibit significant activity against GIRK channels, others do not demonstrate any biological activity.
Pharmacological Profiles
The pharmacokinetic properties of the compound have also been investigated. Notably, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been shown to enhance metabolic stability in liver microsome assays. This is crucial for developing therapeutics as it may reduce the likelihood of rapid metabolism and clearance from the body.
Case Studies and Research Findings
A pivotal study published in Nature explored the antiepileptic potential of compounds related to this class. The research highlighted that derivatives containing the thienyl group showed promising results in in vivo models for anxiety and nociception. Specifically, compounds were tested in mice models demonstrating efficacy in reducing seizures without significant side effects associated with traditional antiepileptic drugs .
Summary of Findings
- Antiepileptic Activity : Compounds demonstrated significant reductions in seizure frequency.
- Anxiolytic Effects : Behavioral tests indicated reduced anxiety levels in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
